molecular formula C21H13BrN2O3 B11558270 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11558270
M. Wt: 421.2 g/mol
InChI Key: IZQYUQYNQKVONU-UHFFFAOYSA-N
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Description

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a bromophenyl group, and a benzoxazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-(4-bromophenyl)-1,3-benzoxazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of phenols or anilines.

Scientific Research Applications

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties. The presence of the bromophenyl group and the benzoxazole moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C21H13BrN2O3

Molecular Weight

421.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H13BrN2O3/c22-15-4-2-14(3-5-15)21-24-17-10-16(6-8-18(17)27-21)23-11-13-1-7-19-20(9-13)26-12-25-19/h1-11H,12H2

InChI Key

IZQYUQYNQKVONU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC=C(C=C5)Br

Origin of Product

United States

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